molecular formula C8H5BrN2O B13568371 1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde

1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde

Cat. No.: B13568371
M. Wt: 225.04 g/mol
InChI Key: HFRXJPRDXAISOS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent . The reaction proceeds through a one-pot tandem cyclization/bromination process, where the cyclization to form the imidazo[1,5-a]pyridine ring is promoted by subsequent bromination . This method is advantageous due to its mild reaction conditions and the absence of a need for a base.

Chemical Reactions Analysis

1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom can enhance the compound’s binding affinity to its target, while the aldehyde group can participate in covalent bonding with nucleophilic residues in proteins .

Comparison with Similar Compounds

1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:

    3-Bromoimidazo[1,2-a]pyridine: This compound has a similar structure but differs in the position of the nitrogen atom in the imidazo ring.

    2-Bromoimidazo[1,5-a]pyridine:

The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct chemical properties and versatility in various applications.

Properties

IUPAC Name

1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-6-3-1-2-4-11(6)7(5-12)10-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRXJPRDXAISOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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